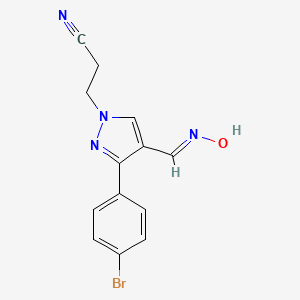![molecular formula C19H15BrClNO4S2 B2677274 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 478262-71-4](/img/structure/B2677274.png)
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (2-BPS-3-CPS-4,6-DMP) is an organic compound that is used in various scientific and industrial applications. It is an important intermediate in the synthesis of many organic compounds and has been used in the development of new drugs, catalysts, and other materials. This compound has been studied extensively in recent years due to its potential applications in the pharmaceutical, agricultural, and chemical industries.
作用機序
The mechanism of action of 2-BPS-3-CPS-4,6-DMP is not fully understood. However, it is believed to act as a Lewis acid, which is capable of forming strong interactions with other molecules. This allows it to act as a catalyst in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
2-BPS-3-CPS-4,6-DMP has been shown to have a variety of effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, lipids, and other compounds.
実験室実験の利点と制限
2-BPS-3-CPS-4,6-DMP has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable and can be used in a variety of reactions without decomposition. However, one limitation is that it is difficult to handle and requires special handling and storage procedures.
将来の方向性
The potential applications of 2-BPS-3-CPS-4,6-DMP are vast and there are many potential future directions for research. One potential future direction is the development of new drugs and catalysts based on this compound. Another potential future direction is the development of new materials for use in the electronics industry. Additionally, further research could be conducted to explore the mechanism of action of this compound and to develop new methods for its synthesis. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
合成法
2-BPS-3-CPS-4,6-DMP can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonium salt and a base to form an alkene. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an alkane.
科学的研究の応用
2-BPS-3-CPS-4,6-DMP has been used in a variety of scientific research applications, including the synthesis of new drugs, catalysts, and materials. It has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antifungal agents. It has also been used in the synthesis of catalysts for the production of polymers, and in the synthesis of materials for use in the electronics industry.
特性
IUPAC Name |
2-(4-bromophenyl)sulfonyl-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO4S2/c1-12-11-13(2)22-19(28(25,26)17-7-3-14(20)4-8-17)18(12)27(23,24)16-9-5-15(21)6-10-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQOGWYMMLNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

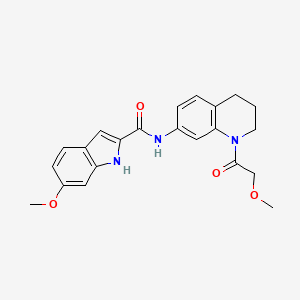
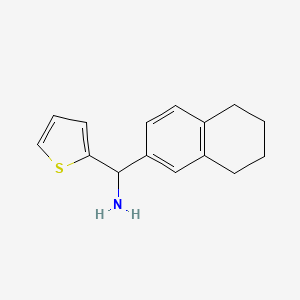
![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)

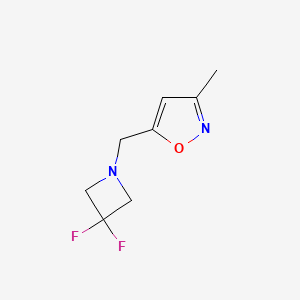
![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)
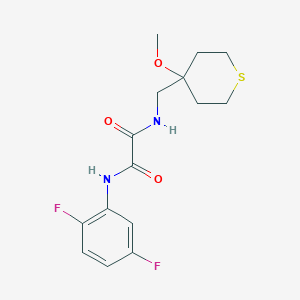
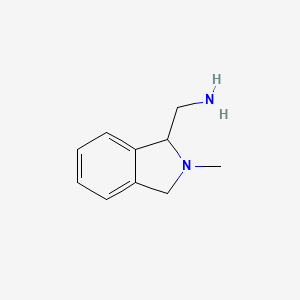
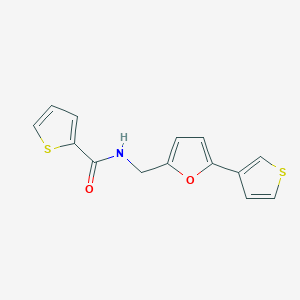
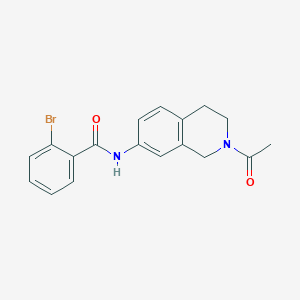
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)
![2-(3-chloro-4-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2677212.png)
![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2677213.png)
